Radical-triggered cross-linking for molecular layer deposition of SiAlCOH hybrid thin films†

Chemical Communications Pub Date: 2021-01-21 DOI: 10.1039/D0CC07858A

Abstract

Here, we report on a simultaneous growth and radical-initiated cross-linking of a hybrid thin film in a layer-by-layer manner via molecular layer deposition (MLD). The cross-linked film exhibited a self-limiting MLD growth behavior and improved properties like 12% higher film density and enhanced stability compared to the non-cross-linked film.

Graphical abstract: Radical-triggered cross-linking for molecular layer deposition of SiAlCOH hybrid thin films
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